2-((6-Chloro-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “2-((6-Chloro-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol”, the InChI code is1S/C7H10ClN3O/c1-5-10-6(8)4-7(11-5)9-2-3-12/h4,12H,2-3H2,1H3,(H,9,10,11)
. Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be described by various parameters. For “this compound”, its molecular weight is 187.63 . It has a melting point of 93 - 95°C . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Properties
Research on complex chemicals often involves exploring synthetic pathways and understanding their structural properties. For example, studies on the synthesis of substituted thiazolidin-4-ones and their spectroscopic and structural properties provide insights into the methodologies that could be applied to similar compounds like “2-((6-Chloro-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol” (Issac & Tierney, 1996). These methodologies can help in determining the potential applications of these compounds based on their structural characteristics.
Biological Interactions
Understanding the biological interactions of complex chemicals is crucial for identifying their potential applications in scientific research. Studies on the genotoxicity of ethylating agents, like 1-ethyl-1-nitrosourea, provide a framework for examining how similar compounds might interact with biological systems, potentially offering insights into their use in genetic studies or cancer research (Shibuya & Morimoto, 1993).
Environmental Fate and Toxicity
Research into the environmental fate and toxicity of chemicals, such as the degradation products of chemical warfare agents, can inform the safety protocols needed when handling similar complex chemicals (Munro et al., 1999). Such studies are essential for understanding the potential environmental and health impacts of these compounds.
Analytical Methods and Detection
Developing analytical methods for detecting complex chemicals in various matrices is another area of significant research interest. For instance, the determination of upper limits and benchmarks for gas separations using stabilized room temperature ionic liquid membranes (SILMs) offers a glimpse into the analytical challenges and solutions for studying complex chemicals (Scovazzo, 2009). This research can aid in the development of detection and quantification methods for specific compounds in scientific studies.
Safety and Hazards
The safety and hazards of a compound are usually described by its Material Safety Data Sheet (MSDS). For “2-((6-Chloro-2-methylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol”, the MSDS indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-[(6-chloro-2-methylpyrimidin-4-yl)-ethylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-3-13(4-5-14)9-6-8(10)11-7(2)12-9/h6,14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMIULZHFSCUKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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